potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide is a chemical compound with a complex structure that has garnered interest in various scientific fields
Preparation Methods
The synthesis of potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide typically involves the reaction of a cyclopropylborane derivative with potassium trifluoroborate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
Potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different borane derivatives.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide involves its interaction with molecular targets through its boron and trifluoroborate groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Potassium trifluoro[(1S,2S)-2-phenylcyclopropyl]boranuide can be compared with other similar compounds, such as:
Potassium vinyltrifluoroborate: Known for its use in Suzuki-Miyaura coupling reactions.
Potassium 2-methoxyphenyltrifluoroborate: Utilized in various organic synthesis reactions.
This compound: Unique due to its specific cyclopropyl and phenyl groups, which provide distinct reactivity and applications.
This compound stands out due to its unique structure and the specific reactivity it offers in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
1204649-04-6 |
---|---|
Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.